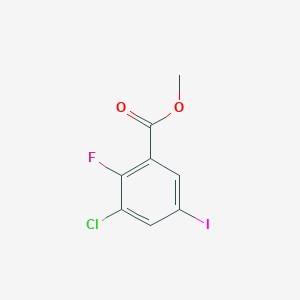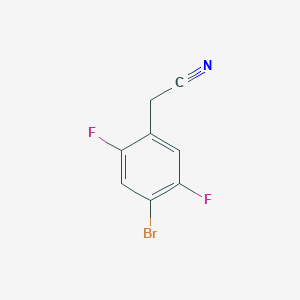
2-(4-Bromo-2,5-difluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,5-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorinating agents like Selectfluor.
Industrial Production Methods: In an industrial setting, the production of 4-bromo-2,5-difluorophenylacetonitrile may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2,5-difluorophenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as liquid crystals.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: The compound can be utilized in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-difluorophenylacetonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorophenol
- 2,4-Difluorophenylacetonitrile
- 4-Fluorobenzonitrile
Comparison: 4-Bromo-2,5-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and the types of reactions it can undergo. For example, the presence of bromine can facilitate coupling reactions, while fluorine can enhance the compound’s stability and electronic properties.
Properties
Molecular Formula |
C8H4BrF2N |
|---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
2-(4-bromo-2,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2 |
InChI Key |
AIJNPROUNUUHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


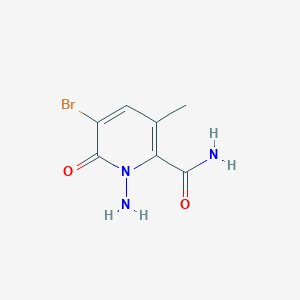
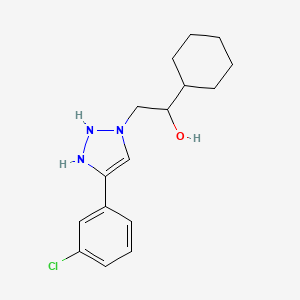
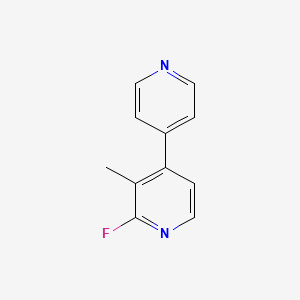
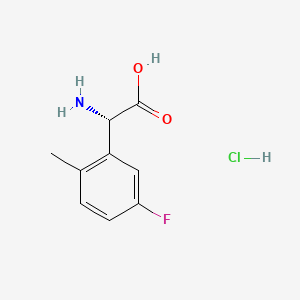
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
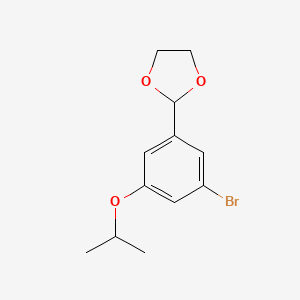
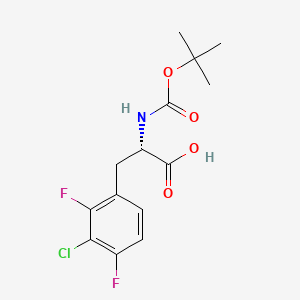
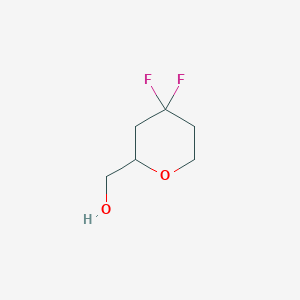
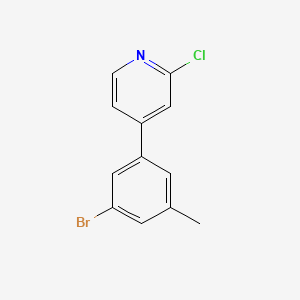
![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)
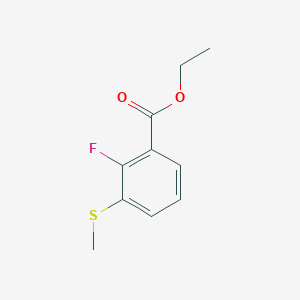
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
